molecular formula C7H20Cl2N2 B2579433 N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride CAS No. 1956306-39-0

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

Cat. No.: B2579433
CAS No.: 1956306-39-0
M. Wt: 203.15
InChI Key: NPCYGUSDBOYQEX-UHFFFAOYSA-N
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Description

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0) is a high-purity chemical reagent with a molecular formula of C 7 H 20 Cl 2 N 2 and a molecular weight of 203.15 g/mol . This diamine compound serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly for the preparation of more complex molecules. The compound is characterized by a purity of ≥95% and requires specific storage conditions, sealed in a dry environment at 2-8°C, to ensure its stability . Researchers should note that this material is classified with specific hazard statements (H302, H315, H319, H335) and requires careful handling to avoid potential health risks . This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCYGUSDBOYQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956306-39-0
Record name N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride typically involves the alkylation of butane-1,3-diamine with methylating agents under controlled conditions. One common method includes the reaction of butane-1,3-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is often obtained as a white to yellow solid, which is then packaged and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Applications

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is being investigated for its potential role in developing hypoxia-activated prodrugs. These prodrugs are designed to release active agents selectively in hypoxic tumor environments, enhancing the efficacy of anticancer therapies. A study highlighted the synthesis of phosphoramide derivatives using this diamine as a key intermediate, demonstrating its utility in forming stable prodrugs that can be activated under specific physiological conditions .

Neuroprotective Properties

Research indicates that compounds similar to N1,N1,3-trimethylbutane-1,3-diamine may exhibit neuroprotective effects. The structural features of this compound allow it to interact with biological systems effectively, potentially leading to the development of new treatments for neurodegenerative diseases. Investigations into its mechanism of action are ongoing, focusing on its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Materials Science

Polymer Synthesis

This compound serves as a valuable building block in synthesizing various polymers and materials. Its amine functional groups can participate in polycondensation reactions, leading to the formation of polyamides and other polymeric structures. The resulting materials may possess enhanced mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and composites.

Synthetic Organic Chemistry

Building Block for Complex Molecules

This compound is utilized as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of various functional groups through standard organic transformations. For instance:

  • Amidation Reactions : The amine groups can react with carboxylic acids or their derivatives to form amides.
  • Alkylation Reactions : The nitrogen atoms can undergo alkylation to introduce additional alkyl chains or functional groups.

These reactions facilitate the synthesis of complex molecules that may have pharmaceutical or industrial applications.

Case Study 1: Hypoxia-Activated Prodrugs

A detailed study on hypoxia-activated prodrugs demonstrated the synthesis of several derivatives using this compound as a precursor. The research emphasized the importance of monitoring reaction progress using techniques such as 31P^{31}P NMR spectroscopy to ensure optimal conditions for prodrug activation .

Case Study 2: Polymer Development

In another study focused on polymer synthesis, researchers employed this compound to create novel polyamides with enhanced thermal stability. The resulting materials were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showcasing their potential for high-performance applications .

Mechanism of Action

The mechanism by which N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and impact on metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Diamine Dihydrochlorides

a) N1,N3-Diallylpropane-1,3-diamine Dihydrochloride (CAS 205041-15-2)
  • Molecular Formula : C₉H₁₈Cl₂N₂
  • Molecular Weight : 229.16 g/mol
  • Key Differences: Substitution: Allyl groups at N1 and N3 instead of methyl groups. Applications: Used as a raw material for APIs, emphasizing its role in synthesizing complex heterocycles .
b) N1,N3-Dimethylpropane-1,3-diamine Dihydrochloride
  • Molecular Formula : C₅H₁₄Cl₂N₂
  • Molecular Weight : 169.09 g/mol
  • Key Differences: Shorter carbon chain (propane vs. butane), reducing lipophilicity.

Aromatic Diamine Derivatives

a) N1,N1-Dimethylbenzene-1,3-diamine Dihydrochloride (CAS 3575-32-4)
  • Molecular Formula : C₈H₁₂Cl₂N₂
  • Molecular Weight : 215.10 g/mol
  • Key Differences :
    • Aromatic backbone (benzene ring) vs. aliphatic butane chain.
    • Enhanced conjugation in the aromatic system, leading to distinct UV-Vis absorption properties and lower solubility in polar solvents .
b) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)
  • Molecular Formula : C₁₀H₁₆Cl₂N₂
  • Molecular Weight : 243.16 g/mol
  • Key Differences :
    • Fully substituted aromatic diamine with four methyl groups.
    • Applications: Widely used as an electron-transfer mediator in electrochemical studies, unlike the target compound’s likely role as a synthetic intermediate .

Pharmaceutical Derivatives

a) Clomipramine-Related Compound C (C23H32ClN3·2HCl)
  • Molecular Formula : C₂₃H₃₄Cl₃N₃
  • Molecular Weight : 470.35 g/mol
  • Key Differences :
    • Complex tricyclic structure with a dibenzoazepine core.
    • Pharmacological Relevance: Acts as a metabolite or impurity in antidepressant APIs, highlighting a divergence from the simpler aliphatic target compound .
b) Benzydamine Hydrochloride Derivatives
  • Example : N1-[3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl]-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride
  • Molecular Formula : C₂₃H₃₄Cl₂N₄O
  • Molecular Weight : 477.36 g/mol
  • Key Differences :
    • Incorporation of an indazole moiety and benzyl group, enabling receptor-binding activity.
    • Applications: Anti-inflammatory or analgesic APIs, contrasting with the target compound’s likely use as a precursor .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Key Substituents Applications/Notes
Target Compound C₇H₂₀Cl₂N₂ 203.15 Butane N1,N1,3-Trimethyl Lab intermediate, potential API precursor
N1,N3-Diallylpropane-1,3-diamine diHCl C₉H₁₈Cl₂N₂ 229.16 Propane N1,N3-Diallyl API synthesis
N1,N1-Dimethylbenzene-1,3-diamine diHCl C₈H₁₂Cl₂N₂ 215.10 Benzene N1,N1-Dimethyl Electrochemical studies
Wurster’s Reagent diHCl C₁₀H₁₆Cl₂N₂ 243.16 Benzene N,N,N',N'-Tetramethyl Electron-transfer mediator
Clomipramine-Related Compound C C₂₃H₃₄Cl₃N₃ 470.35 Dibenzoazepine Complex substitutions Pharmaceutical impurity

Key Research Findings

  • Structural Impact on Solubility : Aliphatic diamines like the target compound exhibit higher solubility in polar solvents compared to aromatic analogs due to reduced π-π stacking interactions .
  • Synthetic Utility : The tertiary amine groups in this compound facilitate its use in alkylation and condensation reactions, similar to N1,N3-diallyl derivatives .
  • Safety Profile : The target compound’s free base (N1,N1,3-Trimethylbutane-1,3-diamine) is classified as hazardous (UN 2924), but salt formation mitigates volatility and reactivity .

Biological Activity

Overview

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a synthetic diamine compound with significant biological activity and potential applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by its two amine groups and three methyl groups, which enhance its reactivity and solubility. Understanding its biological activity is crucial for its application in drug development and biochemical research.

  • Molecular Formula : C₇H₁₈N₂·2HCl
  • Molecular Weight : 182.16 g/mol
  • Structure : Contains a butane backbone with two amine groups and three methyl substituents.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors. The amine groups enable the formation of hydrogen bonds and ionic interactions, influencing various biochemical pathways. This compound may modulate enzyme activities, alter cellular signaling pathways, and affect metabolic processes.

Biological Applications

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of cationic charges allows for membrane disruption in microbial cells, leading to cell death.
  • Biochemical Reagent : It serves as a reagent in molecular biology experiments, particularly in the synthesis of complex organic molecules.
  • Drug Development : The compound's unique structure makes it a candidate for developing new pharmacological agents targeting specific diseases.

Antimicrobial Efficacy

A study investigated the antimicrobial properties of cationic diamines similar to this compound against various bacterial strains. Results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus.

Cellular Impact Studies

In vitro studies demonstrated that this compound could alter cellular signaling pathways associated with apoptosis in cancer cells. The compound showed potential in enhancing the efficacy of conventional chemotherapeutics.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure CharacteristicsBiological Activity
This compoundTwo amines, three methylsAntimicrobial; enzyme modulation
N,N,N',N'-Tetramethyl-1,3-butanediamineFour methyls on diamineAntimicrobial; less potent than above
N1,N1-Dimethylbutane-1,2-diamineTwo amines, two methylsLimited biological activity

Research Findings

Recent studies have highlighted the potential use of this compound in developing new therapeutic agents due to its favorable pharmacokinetic properties. The compound's ability to penetrate cellular membranes enhances its efficacy as a drug candidate.

Q & A

Q. What are the established synthetic routes for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves alkylation of propane-1,3-diamine derivatives. For example, Cu(I)-catalyzed cross-coupling reactions (e.g., with halogenated intermediates) under inert atmospheres can introduce methyl groups at specific positions . Optimization parameters include:

  • Catalyst loading : 5–10 mol% CuI with ligands like L-proline for regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
    Validation : Monitor intermediates via TLC or HPLC, and confirm final product purity (>95%) using ion-exchange chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methyl group positions and dihydrochloride salt formation (e.g., shifts at δ 2.2–2.8 ppm for N-methyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 223.1) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and chloride ion coordination .
    Note : Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. How is purity assessed for pharmaceutical-grade applications, and what impurities are commonly observed?

Methodological Answer:

  • HPLC with UV/RI Detection : Use C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) to quantify residual solvents or byproducts (e.g., unreacted diamine or mono-methylated derivatives) .
  • Impurity Profiling : Common impurities include:
    • N1-Methylbutane-1,3-diamine dihydrochloride (from incomplete alkylation).
    • Oxidation products (e.g., tertiary amine oxides) under prolonged storage .
      Reference Standards : Compare retention times against pharmacopeial references (e.g., USP Clomipramine Related Compound C RS) .

Q. What are the primary research applications of this compound in drug development?

Methodological Answer:

  • Active Pharmaceutical Ingredient (API) Synthesis : Serves as a precursor for neuroactive or psychotropic agents (e.g., tricyclic antidepressants) due to its tertiary amine structure .
  • Polymer Chemistry : Acts as a crosslinker in pH-responsive hydrogels via quaternization reactions .
    Experimental Design : For biological studies, ensure endotoxin-free preparation via dialysis or filtration .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Cu(I)-catalyzed synthesis of this compound?

Methodological Answer: Regioselectivity arises from steric and electronic effects during the Cu(I)-mediated Ullmann coupling:

  • Ligand Effects : Bulky ligands (e.g., 2-(isobutyryl)cyclohexanone) favor methylation at the less hindered N1 position .
  • Substrate Activation : Halogenated intermediates form π-complexes with Cu(I), directing methylation to specific amines .
    Contradictions : Competing pathways (e.g., over-alkylation) require kinetic control via stepwise reagent addition .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data), releasing HCl and forming tertiary amine oxides .
  • Photostability : UV exposure (λ > 300 nm) accelerates N-demethylation; use amber vials for long-term storage .
    Analytical Mitigation : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS .

Q. What interactions dominate in biological systems, and how are they modeled experimentally?

Methodological Answer:

  • Receptor Binding : Tertiary amines exhibit affinity for serotonin/norepinephrine transporters (SERT/NET). Use radioligand displacement assays (e.g., [³H]-imipramine competition) .
  • Metabolic Pathways : Cytochrome P450 (CYP3A4) catalyzes N-demethylation; model metabolism using hepatic microsomes .
    Contradictions : Species-specific CYP activity may lead to divergent in vitro/in vivo results .

Q. How are trace impurities quantified, and what thresholds apply for regulatory compliance?

Methodological Answer:

  • ICH Guidelines : Impurities > 0.1% must be identified and quantified .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection (LOQ: 0.01%) .
    Case Study : In API batches, limit N1,N3-dimethylbutane-1,3-diamine (a common byproduct) to <0.05% per EP/JP standards .

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